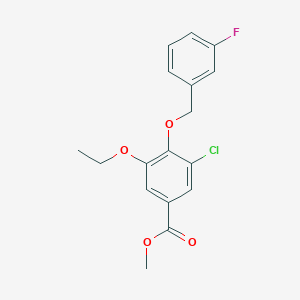

Methyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate

Beschreibung

Methyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is a substituted benzoate ester featuring a chlorine atom at position 3, an ethoxy group at position 5, and a 3-fluorobenzyloxy substituent at position 4. The methyl ester group at the carboxylic acid position distinguishes it from ethyl or propynyl analogs. The compound is likely utilized as a synthetic intermediate in medicinal or agrochemical research, given the prevalence of similar benzoate esters in pesticide development (e.g., triflusulfuron methyl ester) .

Eigenschaften

Molekularformel |

C17H16ClFO4 |

|---|---|

Molekulargewicht |

338.8 g/mol |

IUPAC-Name |

methyl 3-chloro-5-ethoxy-4-[(3-fluorophenyl)methoxy]benzoate |

InChI |

InChI=1S/C17H16ClFO4/c1-3-22-15-9-12(17(20)21-2)8-14(18)16(15)23-10-11-5-4-6-13(19)7-11/h4-9H,3,10H2,1-2H3 |

InChI-Schlüssel |

ZJFICRSAPJDZMQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C(=CC(=C1)C(=O)OC)Cl)OCC2=CC(=CC=C2)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate typically involves a multi-step process. One common method includes the reaction of 3-chloro-5-ethoxy-4-hydroxybenzoic acid with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid using suitable reagents.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation would produce a carboxylic acid .

Wissenschaftliche Forschungsanwendungen

Methyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between Methyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate and its analogs:

Impact of Ester Group Variation

- Methyl vs. Ethyl Esters : Replacing the methyl ester with ethyl (e.g., Ethyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate) increases molecular weight by ~14 Da and enhances lipophilicity (logP +0.3–0.5 estimated), which may improve membrane permeability in biological systems .

- Propynyl Ester: The propynyl group in Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzoate introduces a reactive alkyne moiety, enabling click chemistry applications.

Substituent Effects on the Benzyl Group

- 3-Fluorobenzyl vs. In contrast, the 4-methylbenzyl group in the propynyl analog offers electron-donating properties, which may alter interaction with biological targets .

Biologische Aktivität

Methyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is a synthetic organic compound with a complex molecular structure that suggests potential biological activities. This article synthesizes available research findings, case studies, and relevant data regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H16ClF O3

- Molecular Weight : 308.73 g/mol

- CAS Number : 231278-20-9

The compound features a chloro group, an ethoxy side chain, and a fluorobenzyl ether, which contribute to its unique reactivity and biological properties.

The biological activity of methyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is likely mediated through interactions with various biological molecules. Similar compounds have been shown to engage in:

- Inhibition of Enzymatic Activity : Compounds with similar structures often exhibit inhibitory effects on key enzymes involved in cancer pathways.

- Receptor Modulation : The fluorobenzyl group may enhance lipophilicity, facilitating interactions with cell membranes and receptors, potentially influencing signaling pathways related to cell growth and proliferation.

Anticancer Properties

Research indicates that compounds structurally related to methyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate possess significant anticancer properties. For instance:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Methyl 3-chloro-5-fluoro-2-methoxybenzoate | Induces apoptosis in cancer cells | |

| Similar benzoate derivatives | Inhibit tumor growth in vitro |

These studies suggest that the compound may interfere with cellular signaling pathways critical for cancer cell survival.

Case Studies

- Study on Enzyme Inhibition : A study demonstrated that derivatives similar to methyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate inhibited protein tyrosine phosphatase (PTP1B), which is implicated in insulin signaling and diabetes management. The inhibition led to improved glucose tolerance in diabetic models, suggesting potential applications in metabolic disorders .

- Cell Proliferation Assays : In vitro assays revealed that the compound could reduce the proliferation of specific cancer cell lines by inducing cell cycle arrest at the G1 phase, thereby preventing further progression into mitosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of methyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate. Variations in the chemical structure can significantly impact its interaction with biological targets:

| Structural Variation | Effect on Activity |

|---|---|

| Presence of fluorine | Increases lipophilicity and receptor binding affinity |

| Ethoxy group | Enhances solubility and bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.